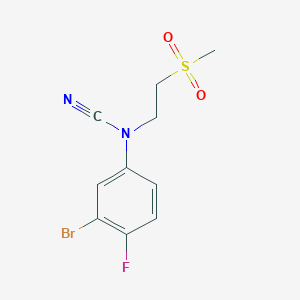
(3-Bromo-4-fluorophenyl)-(2-methylsulfonylethyl)cyanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Bromo-4-fluorophenyl)-(2-methylsulfonylethyl)cyanamide, also known as BFC, is a chemical compound that has gained significant attention in the field of scientific research. BFC is a cyanamide derivative that has been synthesized through a novel method, and has been found to have potential applications in the field of medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Inhibition of Platelet Aggregation and Vascular Smooth Muscle Contraction
One study discusses a sulfonylurea compound that inhibits the action of thromboxane A2 (TXA2) on platelets and aorta vascular smooth muscle, which could have implications for cardiovascular diseases treatment (Lu et al., 2012).
Novel Reagents for Chemical Synthesis
Another research introduces 1-bromoethene-1-sulfonyl fluoride as a new SuFEx clickable reagent for the regioselective synthesis of 5-sulfonylfluoro isoxazoles, showcasing the potential in organic synthesis and material science (Leng & Qin, 2018).
Alternatives to Methyl Bromide for Pest Control
Research on alternatives to methyl bromide, an ozone-depleting substance, highlights the investigation of other compounds for controlling pests in stored products and quarantine applications (Fields & White, 2002).
Biotransformation of Organic Sulfides
A study on the biotransformation of organic sulfides using Helminthosporium species NRRL 4671 demonstrates the potential of biological systems to modify chemical compounds for various applications, including pharmaceuticals (Holland et al., 1996).
Development of Novel Insecticides
Research on the discovery and characterization of sulfoxaflor, a novel insecticide targeting sap-feeding pests, illustrates the application of chemical synthesis in developing new pesticides with a unique mode of action (Zhu et al., 2011).
Eigenschaften
IUPAC Name |
(3-bromo-4-fluorophenyl)-(2-methylsulfonylethyl)cyanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFN2O2S/c1-17(15,16)5-4-14(7-13)8-2-3-10(12)9(11)6-8/h2-3,6H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNSYQWAMXLWFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCN(C#N)C1=CC(=C(C=C1)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-4-fluorophenyl)-(2-methylsulfonylethyl)cyanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

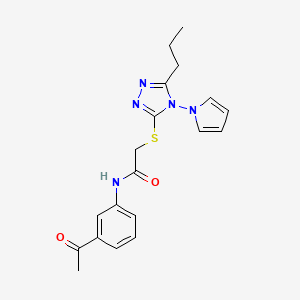
![1-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole](/img/structure/B2886372.png)
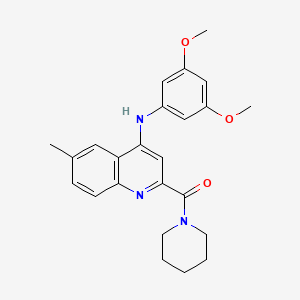

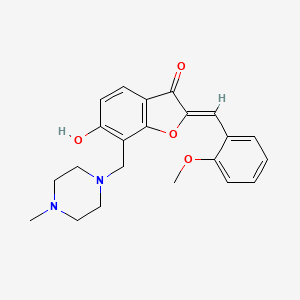
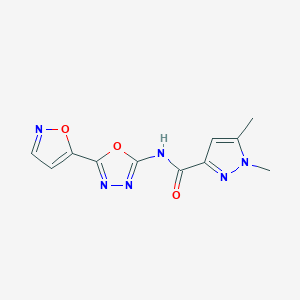

![tert-butyl (2R)-2-{[(5-chloropyrazin-2-yl)methyl]carbamoyl}azetidine-1-carboxylate](/img/structure/B2886379.png)
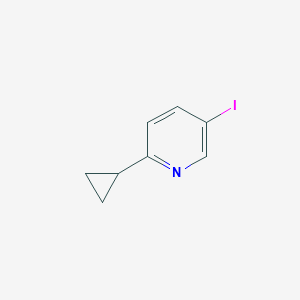


![N-(1-cyano-1-cyclopropylethyl)-2-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl}acetamide](/img/structure/B2886390.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acrylamide](/img/structure/B2886391.png)
